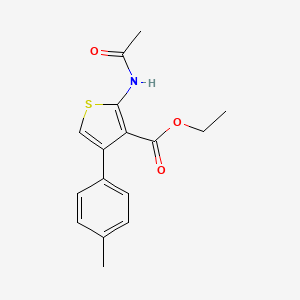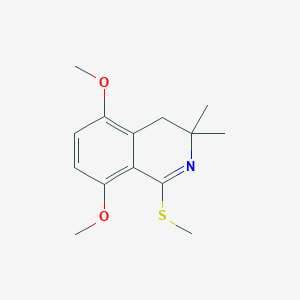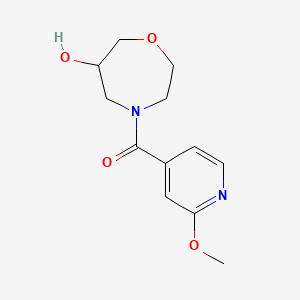![molecular formula C17H23NO2 B5575010 1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5575010.png)
1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.172878976 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition in Copper :
- A study by Sankarapapavinasam, Pushpanaden, and Ahmed (1991) investigated the effect of piperidine and related compounds on the corrosion of copper in sulfuric acid. They found that these compounds can significantly inhibit corrosion, suggesting their potential application in corrosion prevention technologies (Sankarapapavinasam et al., 1991).
Synthesis of Medicinally Important Derivatives :
- Rostamizadeh et al. (2013) demonstrated a green, catalyst-free method for synthesizing pyrano[3,2-c]pyridines, which are medicinally significant. This study highlights the role of such chemical frameworks in developing new pharmaceutical compounds (Rostamizadeh et al., 2013).
Cannabinoid Receptor Antagonists :
- Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including those with piperidine structures, as cannabinoid receptor antagonists. These compounds could potentially be used to counteract the side effects of cannabinoids (Lan et al., 1999).
Antibacterial and Antituberculosis Applications :
- Kalaria, Satasia, and Raval (2014) synthesized fused pyran derivatives using piperidine as a basic catalyst and screened them for antibacterial, antituberculosis, and antimalarial activities, showing their potential in treating infectious diseases (Kalaria et al., 2014).
Cancer Research and Therapy :
- A study by ヘンリー,ジェームズ (2006) described a compound involving piperidine structures as an Aurora kinase inhibitor, which may be useful in cancer treatment (ヘンリー,ジェームズ, 2006).
Antimicrobial Activity :
- Okasha et al. (2022) synthesized a compound involving a piperidine solution and assessed its antimicrobial activities, indicating its potential use in combating bacterial and fungal infections (Okasha et al., 2022).
Synthesis of Chiral Heterocycles in Drug Development :
- Ding, Rybak, and Hall (2014) developed a method for preparing chiral non-aromatic heterocycles, such as piperidines, which are crucial components in natural products and pharmaceutical drugs (Ding et al., 2014).
Anti-HIV and Cytotoxicity Studies :
- Rizvi et al. (2012) synthesized and characterized piperidyl-thienyl chalcones and their pyrazoline derivatives, assessing their anti-HIV and cytotoxic activities, thus contributing to research in antiviral drug development (Rizvi et al., 2012).
Anticholinesterase Agents in Neurodegenerative Disorders :
- Altıntop (2020) synthesized pyrazoline derivatives and evaluated their anticholinesterase effects, highlighting their potential use in treating neurodegenerative disorders (Altıntop, 2020).
Synthesis of Highly Functionalized γ-Butyrolactones :
- Sil, Sharon, Maulik, and Ram (2004) synthesized 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles through the ring contraction of 2H-pyran-2-ones, illustrating the synthesis of complex organic molecules for various applications (Sil et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-phenyloxan-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(18-11-5-2-6-12-18)17(9-13-20-14-10-17)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNBGCVKSTZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5574928.png)
![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5574936.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5574949.png)
![N-(3-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574956.png)

![2-ethyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5574966.png)


![1-(5-chloro-2-pyridinyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5574978.png)
![(3aS,6aS)-1-methyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole](/img/structure/B5574981.png)
![2-[(2-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5574997.png)
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)
![ethyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B5575027.png)
![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
